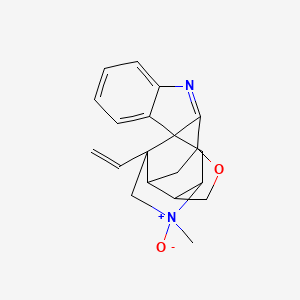
4-BroMobenzyl isothiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobenzyl isothiocyanate is an organic compound with the molecular formula C8H6BrNS It belongs to the class of isothiocyanates, which are characterized by the functional group -N=C=S
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzyl isothiocyanate can be synthesized through several methods:
From Primary Amines: One common method involves the reaction of 4-bromobenzylamine with thiophosgene or its derivatives under controlled conditions.
From Isocyanides: Another method involves the sulfurization of 4-bromobenzyl isocyanide with elemental sulfur in the presence of a catalytic amount of amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound often involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.
Oxidation: It can be oxidized to form sulfonyl derivatives under specific conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like ethanol or methanol at room temperature.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Thioureas: Formed from the reaction with amines.
Thiocarbamates: Formed from the reaction with alcohols.
Sulfonyl Derivatives: Formed from oxidation reactions.
Scientific Research Applications
4-Bromobenzyl isothiocyanate has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Biology: It serves as a probe for studying enzyme activities and protein interactions due to its ability to form covalent bonds with nucleophilic residues in proteins.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-bromobenzyl isothiocyanate involves its interaction with nucleophilic sites in biological molecules. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activities and disruption of cellular functions. This property is particularly useful in its anticancer activity, where it induces apoptosis by targeting key proteins involved in cell survival pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl isothiocyanate: Lacks the bromine substituent, making it less reactive in certain nucleophilic substitution reactions.
Phenyl isothiocyanate: Similar structure but without the benzyl group, leading to different reactivity and applications.
Sulforaphane: A naturally occurring isothiocyanate with significant anticancer properties but different structural features.
Uniqueness
4-Bromobenzyl isothiocyanate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
10219-19-9 |
|---|---|
Molecular Formula |
C6H6BrNO |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-[(RuCl(BINAP))2(mu-Cl)3[NH2Me2]](/img/structure/B1180745.png)


![(1S,12S,15Z,16S)-15-ethylidene-3-methoxy-13-methyl-19-oxa-3,13-diazapentacyclo[14.3.1.02,10.04,9.012,17]icosa-2(10),4,6,8-tetraene](/img/structure/B1180754.png)



